molecular formula C9H12N3+ B15008317 3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium

3-amino-1,2-dimethyl-1H-3,1-benzimidazol-3-ium

Cat. No.: B15008317
M. Wt: 162.21 g/mol
InChI Key: WFONGJSWYLOHKJ-UHFFFAOYSA-N
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Description

3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an amino group and two methyl groups attached to the benzimidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often include heating the reactants under reflux in the presence of a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by acids or bases to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antihistaminic properties.

    Industry: Utilized in the development of dyes, pigments, and catalysts

Mechanism of Action

The mechanism of action of 3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. In medicinal applications, it may interact with cellular receptors to modulate immune responses or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
  • 2-(Aminomethyl)-1,3-dimethyl-1H-benzodiazol-3-ium chloride
  • 1,3-Dimethyl-1H-imidazolium iodide

Uniqueness

3-AMINO-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of the amino group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C9H12N3+

Molecular Weight

162.21 g/mol

IUPAC Name

2,3-dimethylbenzimidazol-3-ium-1-amine

InChI

InChI=1S/C9H12N3/c1-7-11(2)8-5-3-4-6-9(8)12(7)10/h3-6H,10H2,1-2H3/q+1

InChI Key

WFONGJSWYLOHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1N)C

Origin of Product

United States

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